![molecular formula C14H16N2O4S3 B305216 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B305216.png)
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide, also known as PPS, is a chemical compound that has been extensively studied for its various biological properties. It is a sulfonamide derivative that has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide is not fully understood, but it is believed to act by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has been shown to inhibit the activation of NF-κB by preventing the degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects:
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. Additionally, N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has been shown to inhibit the replication of HIV and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide in lab experiments is its broad range of biological properties. N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, making it a useful compound for studying various biological processes. However, one limitation of using N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide. One area of interest is its potential use as a therapeutic agent for various diseases. N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, making it a promising candidate for the development of new drugs. Another area of interest is the development of new synthesis methods for N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide that can improve its solubility and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide and its effects on various biological processes.
Métodos De Síntesis
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide can be synthesized by reacting 4-(1-pyrrolidinylsulfonyl)aniline with thiophene-2-sulfonyl chloride in the presence of a base. The reaction yields N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide as a white solid, which can be purified by recrystallization. The purity of the compound can be confirmed by NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has been extensively studied for its various biological properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has been shown to have anti-viral effects by inhibiting the replication of HIV and HCV.
Propiedades
Nombre del producto |
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide |
|---|---|
Fórmula molecular |
C14H16N2O4S3 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
N-(4-pyrrolidin-1-ylsulfonylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H16N2O4S3/c17-22(18,14-4-3-11-21-14)15-12-5-7-13(8-6-12)23(19,20)16-9-1-2-10-16/h3-8,11,15H,1-2,9-10H2 |
Clave InChI |
YMABZQODSOAVET-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]-N-(2-methoxyethyl)acetamide](/img/structure/B305134.png)
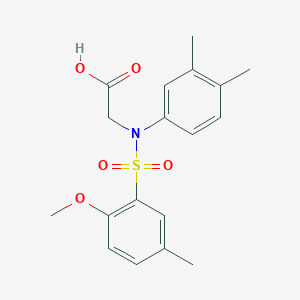
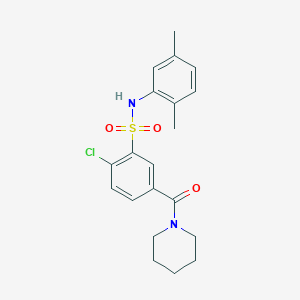
![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)
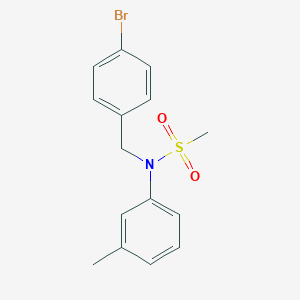
![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)
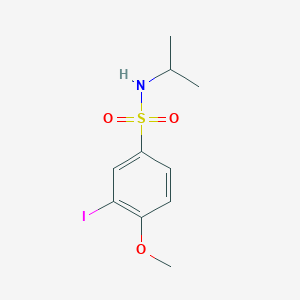
![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)
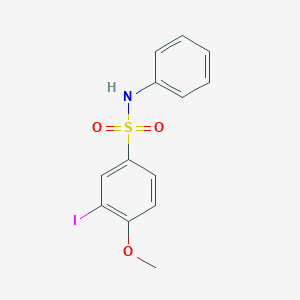
amino]benzamide](/img/structure/B305150.png)
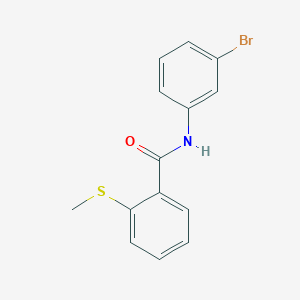
![2-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305156.png)